molecular formula C14H18N4O B2574999 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea CAS No. 1226437-00-8

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2574999
CAS No.: 1226437-00-8
M. Wt: 258.325
InChI Key: TURXHMVXFMIMSP-UHFFFAOYSA-N
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Description

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea is an organic compound that features both imidazole and urea functional groups. Compounds with these functional groups are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction of 2-methyl-1H-imidazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with o-tolyl isocyanate to form the final urea derivative. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or acetonitrile.
  • Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Base catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The urea group can be reduced to amines.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield corresponding amines.

Mechanism of Action

The mechanism of action of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The urea group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea: Lacks the methyl group on the imidazole ring.

    1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea: Has a phenyl group instead of the o-tolyl group.

Uniqueness

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea is unique due to the presence of both the methyl group on the imidazole ring and the o-tolyl group on the urea moiety. These structural features may confer specific biological activities or chemical reactivity that distinguish it from similar compounds.

Properties

IUPAC Name

1-[2-(2-methylimidazol-1-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-11-5-3-4-6-13(11)17-14(19)16-8-10-18-9-7-15-12(18)2/h3-7,9H,8,10H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURXHMVXFMIMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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